Cas no 2248313-02-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate is a specialized chemical intermediate used in organic synthesis, particularly in peptide coupling and pharmaceutical research. Its key advantages include the presence of both a phthalimide (1,3-dioxoisoindoline) and a Boc-protected amino group, which enhances stability and selectivity in multi-step reactions. The tert-butoxycarbonyl (Boc) group offers reversible protection for amines, facilitating controlled deprotection under mild acidic conditions. This compound is valuable for constructing complex molecular architectures, particularly in medicinal chemistry, where precise functionalization is critical. Its high purity and well-defined reactivity make it a reliable choice for researchers requiring consistent performance in synthetic applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate structure
2248313-02-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
CAS No:2248313-02-0
MF:C19H17N3O6
MW:383.354784727097
CID:6437858
PubChem ID:165725545

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
    • EN300-6522141
    • 2248313-02-0
    • Inchi: 1S/C19H17N3O6/c1-19(2,3)27-18(26)21-14-8-9-20-10-13(14)17(25)28-22-15(23)11-6-4-5-7-12(11)16(22)24/h4-10H,1-3H3,(H,20,21,26)
    • InChI Key: VGGDFESZGOUNGB-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CN=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 383.11173527g/mol
  • Monoisotopic Mass: 383.11173527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 115Ų
  • XLogP3: 2.7

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6522141-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
2248313-02-0 95.0%
0.1g
$327.0 2025-03-14
Enamine
EN300-6522141-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
2248313-02-0 95.0%
5.0g
$1075.0 2025-03-14
Enamine
EN300-6522141-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
2248313-02-0 95.0%
2.5g
$726.0 2025-03-14
Enamine
EN300-6522141-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
2248313-02-0 95.0%
0.05g
$311.0 2025-03-14
Enamine
EN300-6522141-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
2248313-02-0 95.0%
1.0g
$371.0 2025-03-14
Enamine
EN300-6522141-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
2248313-02-0 95.0%
0.25g
$341.0 2025-03-14
Enamine
EN300-6522141-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
2248313-02-0 95.0%
0.5g
$356.0 2025-03-14
Enamine
EN300-6522141-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate
2248313-02-0 95.0%
10.0g
$1593.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate (CAS No. 2248313-02-0)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate, also known by its CAS number 2248313-02-0, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of isoindoline derivatives and features a unique structural arrangement that includes a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. The combination of these functional groups endows the molecule with a range of interesting properties, making it a valuable candidate for various scientific investigations.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate is characterized by the presence of an isoindoline core, which is a six-membered ring fused with a five-membered ring. The isoindoline moiety is further substituted with a pyridine carboxylate group at the 4-position, which is protected by a Boc group. This structural complexity provides the molecule with multiple reactive sites, making it highly versatile for synthetic transformations and biological studies.

Recent research has focused on the potential therapeutic applications of compounds similar to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate. Studies have shown that isoindoline derivatives can exhibit potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain isoindoline derivatives demonstrated significant inhibitory activity against specific cancer cell lines. The presence of the Boc protecting group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate allows for controlled deprotection and subsequent functionalization, which can be crucial for optimizing the pharmacological properties of the molecule.

In addition to its potential therapeutic applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate has also been explored as a synthetic intermediate in organic synthesis. The ability to selectively manipulate different functional groups within the molecule makes it an attractive starting material for the synthesis of more complex molecules. For example, researchers have utilized this compound as a key intermediate in the synthesis of novel heterocyclic compounds with potential medicinal applications. The versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate in synthetic chemistry underscores its importance as a building block for advanced chemical research.

The physical and chemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate have been extensively studied to understand its behavior in various environments. The compound is typically obtained as a white solid and exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its melting point and other physical characteristics have been determined through standard analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are crucial for optimizing its use in both laboratory settings and industrial processes.

The stability of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate under different conditions has also been investigated. Studies have shown that the compound is stable at room temperature and under normal atmospheric conditions but may degrade upon exposure to strong acids or bases. This information is important for ensuring proper storage and handling protocols to maintain the integrity of the compound during long-term storage or transportation.

In conclusion, 1,3-dioxo-2,3-dihydro-1H.isoindol.-.-.-.-.-.-.-.-.-.-.-.-.-.-.-.-y.l 4-{[(tert-butoxy)carbonyl]amino}pyridine-.--.--.--.--.--.--.--.--.--.--.--.--.--.--.--.--.--c.ar.box.y.l.a.te (CAS No. 2248313-.--.--.--.--.--0) is a multifaceted compound with significant potential in both pharmaceutical research and synthetic chemistry. Its unique structural features and versatile reactivity make it an important molecule for further exploration and development. As research continues to advance in this field, it is likely that new applications and insights will emerge, further highlighting the importance of this compound in the scientific community.

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